molecular formula C₄₅H₇₃NO₁₅ B1145418 Erythromycin 2'-Benzyl Carbonate CAS No. 121057-79-2

Erythromycin 2'-Benzyl Carbonate

Cat. No.: B1145418
CAS No.: 121057-79-2
M. Wt: 868.06
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Description

Erythromycin 2'-Benzyl Carbonate is a semisynthetic derivative of erythromycin, a macrolide antibiotic widely used for treating bacterial infections. The compound is modified at the 2' hydroxyl position of the erythromycin macrolide ring with a benzyl carbonate group. This structural alteration aims to enhance physicochemical properties such as stability, bioavailability, or resistance to enzymatic degradation compared to the parent compound.

Properties

CAS No.

121057-79-2

Molecular Formula

C₄₅H₇₃NO₁₅

Molecular Weight

868.06

Synonyms

2’-(Benzyl Carbonate) Erythromycin;  Benzyl ((3R,4S)-4-(Dimethylamino)-2-(((3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyl-2,10-di

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythromycin 2’-benzyl carbonate typically involves the reaction of erythromycin with benzyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent degradation of the erythromycin molecule. The product is then purified using chromatographic techniques to obtain erythromycin 2’-benzyl carbonate in high purity .

Industrial Production Methods: Industrial production of erythromycin 2’-benzyl carbonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions: Erythromycin 2’-benzyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield erythromycin oxides, while substitution reactions can produce various erythromycin derivatives with modified pharmacological properties .

Scientific Research Applications

Erythromycin 2’-benzyl carbonate has several scientific research applications, including:

Mechanism of Action

Erythromycin 2’-benzyl carbonate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, preventing the translocation of peptides and thus inhibiting protein synthesis. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Table 1: Efficacy of Erythromycin Combinations in Acne Treatment

Compound/Combination Reduction in Acne Lesions (%) Safety Score (Adverse Events) Reference
Erythromycin + Benzyl Peroxide 93.24 ± 3.11 Significantly lower adverse effects
Benzyl Peroxide Alone 81.17 ± 4.22 Higher erythema, dryness, pruritus

Table 2: Structural and Functional Comparison

Compound Class Key Modification Primary Use
This compound Macrolide 2' benzyl carbonate Antimicrobial (inferred)
Benzathine Benzylpenicillin β-Lactam Benzyl-ethylenediamine salt Long-acting penicillin
Benzyl Peroxide Organic peroxide N/A Topical antibacterial

Discussion

This compound occupies a unique niche among benzyl-modified pharmaceuticals.

  • Enhanced Stability : The benzyl carbonate group may confer resistance to acidic environments, akin to erythromycin estolate.
  • Synergistic Potential: Analogous to erythromycin-benzoyl peroxide combinations, structural modifications could amplify therapeutic effects.
  • Safety Considerations : Handling protocols from related benzyl carbonate compounds (e.g., avoiding inhalation or dermal exposure) provide preliminary safety guidelines .

Further research is needed to validate these hypotheses and establish pharmacokinetic, efficacy, and toxicity profiles.

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